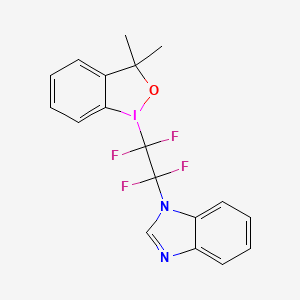

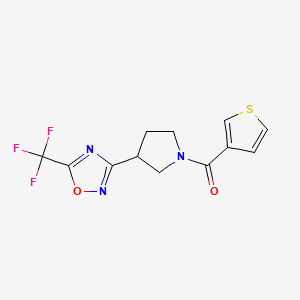

1-(Benzimidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies .

Synthesis Analysis

Benzimidazole derivatives can be synthesized by various methods. For instance, benzimidazole hybrids containing 1,2,3-triazole and piperazine scaffolds have been synthesized by click reaction . Another method involves the use of 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .Molecular Structure Analysis

The structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques like IR, NMR, and HRMS . X-ray crystal structure analysis can also be used for selected benzimidazole derivatives .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, an accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .Wissenschaftliche Forschungsanwendungen

Antiallergic Activity

The synthesis and testing of acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, achieved through reactions involving 2-aminobenzothiazole, 2-aminobenzoxazole, and 2-amino-1-methylbenzimidazole, have shown potential antiallergic activities. These compounds exhibited activity comparable to disodium cromoglycate (DSCG) in the rat passive cutaneous anaphylaxis (PCA) assay, with some showing oral activity as well (Wade et al., 1983).

Antifungal and Antimicrobial Properties

Benzimidazole, benzotriazole, and aminothiazole derivatives have been synthesized and evaluated for their antifungal activity against species of Candida, Aspergillus, and dermatophytes. Benzimidazole derivatives, in particular, demonstrated better antifungal activities, indicating their potential in developing new antifungal drugs (Khabnadideh et al., 2012).

Synthesis Methodologies

The synthesis of benzimidazoles, benzoxazoles, and benzothiazoles has been a target due to their diverse biological activities. For instance, benzimidazoles are present in various anthelmintic drugs such as albendazole and mebendazole. Studies focused on simplifying and improving the synthesis methodologies for these heterocycles highlight the significance of benzimidazole derivatives in medicinal chemistry (Fortenberry et al., 2013).

Liquid Clathrate Formation

The interaction of 1-alkyl-3-methylimidazolium-containing ionic liquids with aromatic hydrocarbons has been studied, revealing that these mixtures can form liquid clathrates. This phenomenon illustrates the potential application of benzimidazole derivatives in materials science, particularly in the formation of crystalline inclusion compounds (Holbrey et al., 2003).

Antimicrobial Evaluation

Novel benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activities, including against bacteria and fungi. This research emphasizes the ongoing interest in benzimidazole compounds for their therapeutic potential in treating infectious diseases (Rajasekaran et al., 2006).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[2-(3,3-dimethyl-1λ3,2-benziodoxol-1-yl)-1,1,2,2-tetrafluoroethyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F4IN2O/c1-16(2)12-7-3-4-8-13(12)23(26-16)17(19,20)18(21,22)25-11-24-14-9-5-6-10-15(14)25/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSGBLMERRTWLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)C(C(N3C=NC4=CC=CC=C43)(F)F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F4IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

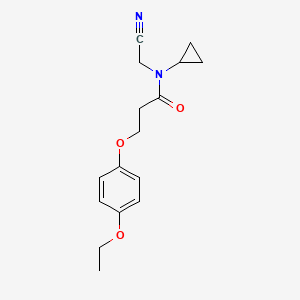

![5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2654977.png)

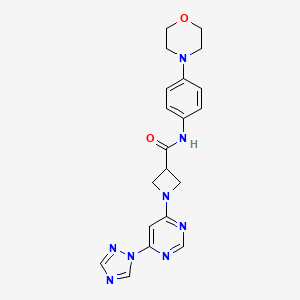

![(E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2654978.png)

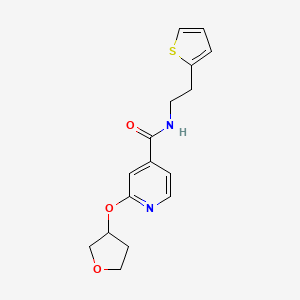

![8-Ethyl-3-nitroso-5-phenyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-2-ol](/img/structure/B2654981.png)

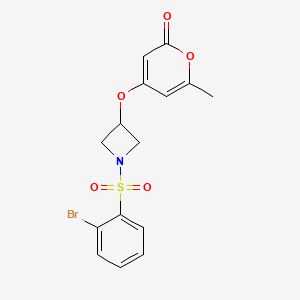

![7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2654988.png)

![2-(4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2654993.png)